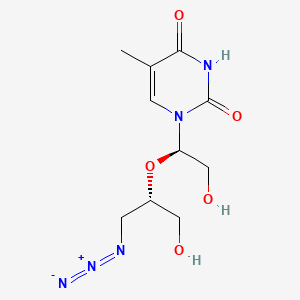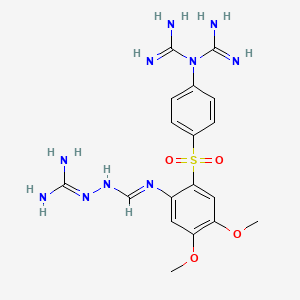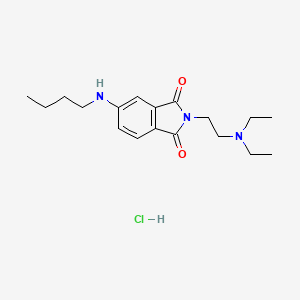
Phthalimide, 4-butylamino-N-(2-(diethylamino)ethyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Butylamino-N-(2-(diethylamino)ethyl)phthalimide hydrochloride is an organic compound with the molecular formula C18H28ClN3O2. It is known for its high solubility in water and is used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butylamino-N-(2-(diethylamino)ethyl)phthalimide hydrochloride typically involves the reaction of phthalic anhydride with butylamine and diethylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with the addition of a suitable acid catalyst to facilitate the formation of the phthalimide ring .
Industrial Production Methods
In industrial settings, the production of 4-Butylamino-N-(2-(diethylamino)ethyl)phthalimide hydrochloride is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to maintain the desired temperature and pressure, and the product is purified using crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
4-Butylamino-N-(2-(diethylamino)ethyl)phthalimide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated compounds in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phthalimides.
Scientific Research Applications
4-Butylamino-N-(2-(diethylamino)ethyl)phthalimide hydrochloride is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein binding.
Medicine: As a potential therapeutic agent for the treatment of certain diseases.
Industry: In the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Butylamino-N-(2-(diethylamino)ethyl)phthalimide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The pathways involved in these interactions are currently under investigation, with studies focusing on the compound’s potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-N-(2-(diethylamino)ethyl)phthalimide
- 4-Butylamino-N-(2-(dimethylamino)ethyl)phthalimide
- 4-Butylamino-N-(2-(diethylamino)propyl)phthalimide
Uniqueness
4-Butylamino-N-(2-(diethylamino)ethyl)phthalimide hydrochloride is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its high solubility in water and ability to undergo various chemical reactions make it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
81994-68-5 |
|---|---|
Molecular Formula |
C18H28ClN3O2 |
Molecular Weight |
353.9 g/mol |
IUPAC Name |
5-(butylamino)-2-[2-(diethylamino)ethyl]isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C18H27N3O2.ClH/c1-4-7-10-19-14-8-9-15-16(13-14)18(23)21(17(15)22)12-11-20(5-2)6-3;/h8-9,13,19H,4-7,10-12H2,1-3H3;1H |
InChI Key |
GISGYIAQWKUMHL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=CC2=C(C=C1)C(=O)N(C2=O)CCN(CC)CC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



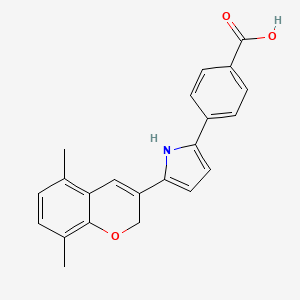
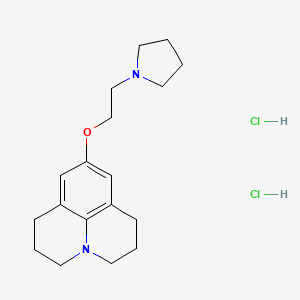


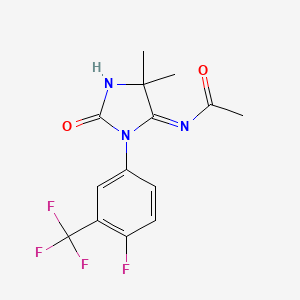

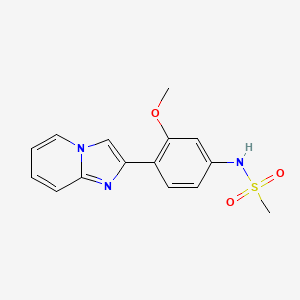
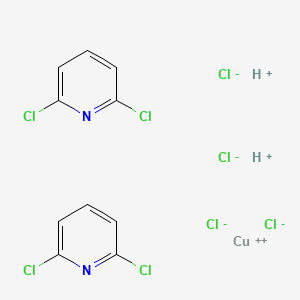
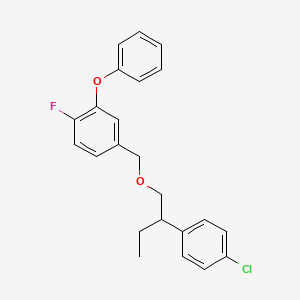
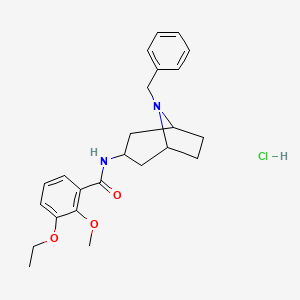
![2-[4-[2-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)ethyl]piperazin-1-yl]ethanol;dihydrochloride](/img/structure/B12752283.png)
